Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro-
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Overview
Description
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro- is a complex polycyclic aromatic compound It is known for its unique structure, which includes multiple aromatic rings and chlorine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro- typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the polycyclic structure. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones .
Scientific Research Applications
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a component in certain chemical processes.
Mechanism of Action
The mechanism of action of Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione: Lacks the chlorine substitutions but shares the core polycyclic structure.
Anthracene derivatives: Similar aromatic ring structures but differ in functional groups and substitutions.
Uniqueness
These substitutions can enhance its stability and modify its interactions with other molecules, making it distinct from other related compounds .
Properties
CAS No. |
6424-51-7 |
---|---|
Molecular Formula |
C30H12Cl2O2 |
Molecular Weight |
475.3 g/mol |
IUPAC Name |
7,21-dichlorooctacyclo[15.11.1.13,11.02,16.04,9.018,23.025,29.015,30]triaconta-1(29),2,4(9),5,7,11,13,15(30),16,18(23),19,21,25,27-tetradecaene-10,24-dione |
InChI |
InChI=1S/C30H12Cl2O2/c31-13-7-9-15-21(11-13)29(33)19-5-1-3-17-23(19)25(15)28-18-4-2-6-20-24(18)26(27(17)28)16-10-8-14(32)12-22(16)30(20)34/h1-12H |
InChI Key |
JJDXRBHQZOUEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C4=C(C3=C5C2=C6C7=C(C=C(C=C7)Cl)C(=O)C8=CC=CC5=C86)C=CC(=C4)Cl |
Origin of Product |
United States |
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